molecular formula C16H15N3O6S B2787557 N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide CAS No. 895458-40-9

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide

Cat. No.: B2787557
CAS No.: 895458-40-9
M. Wt: 377.37
InChI Key: FBLVIVPEWMGSAO-MSUUIHNZSA-N
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Description

This compound features a benzothiazole scaffold fused with a nitrofuran carboxamide group. The (2Z)-configuration of the benzothiazol-2-ylidene moiety and the presence of 5,6-dimethoxy and 3-ethyl substituents contribute to its unique electronic and steric properties.

Properties

IUPAC Name

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O6S/c1-4-18-9-7-11(23-2)12(24-3)8-13(9)26-16(18)17-15(20)10-5-6-14(25-10)19(21)22/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLVIVPEWMGSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazole with 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. Additionally, the benzothiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Core Structural Variations

The compound shares structural motifs with several heterocyclic derivatives reported in the literature:

Compound Name Core Structure Key Substituents Functional Groups
N-[(2Z)-3-ethyl-5,6-dimethoxy-...-5-nitrofuran-2-carboxamide (Target) Benzothiazole + nitrofuran 5,6-dimethoxy, 3-ethyl, nitro Carboxamide, thiazole
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...carbonitrile (11a, 11b) Thiazolo[3,2-a]pyrimidine Trimethyl/cyano benzylidene, methylfuran Nitrile, ketone
N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran + thiazole Nitro, ethylamino, carbohydrazide Hydroxyl, carbohydrazide
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide Thiazolidinone + benzamide Dioxothiazolidinone, phenyl Amide, ketone

Key Observations :

  • The target compound’s carboxamide group distinguishes it from carbohydrazide () and nitrile () derivatives, likely altering solubility and hydrogen-bonding capacity.
  • The 5-nitrofuran moiety is structurally analogous to the nitrobenzofuran in , but the absence of a hydroxyl group may reduce polarity compared to carbohydrazide derivatives.

Comparison with Analogs :

  • : Uses acetic anhydride/acetic acid with sodium acetate for cyclization (68% yield).
  • : Nitration of benzoate esters with HNO₃/H₂SO₄ followed by carbohydrazide formation.
  • : Carbodiimide-mediated amide bond formation, similar to the proposed target synthesis.

Physicochemical Properties

Property Target Compound 11a 11b Compound
Melting Point (°C) Not reported 243–246 213–215 Not reported
IR (cm⁻¹) Expected: ~1670 (C=O), ~1520 (NO₂) 2221 (CN), 1719 (C=O) 2209 (CN), 1719 (C=O) 2220 (CN), 1719 (C=O)
Solubility Moderate (dimethoxy enhances) Low (trimethyl) Low (cyano) Low (hydroxy/nitro)

Notes:

  • The dimethoxy groups in the target compound likely improve solubility in polar aprotic solvents compared to trimethyl or cyano substituents in 11a/11b.
  • Nitro groups in all compounds contribute to UV-Vis absorption, aiding analytical quantification (cf. ).

Biological Activity

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound with significant potential in various biological applications. This compound features a benzothiazole core, which is associated with diverse biological activities, and a nitrofuran moiety that may enhance its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

The structure of N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide can be summarized as follows:

PropertyValue
IUPAC NameN-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
CAS Number895458-40-9
Molecular Weight348.4 g/mol
Chemical FormulaC16H16N2O4S

This compound is characterized by multiple functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the benzothiazole moiety exhibit antimicrobial activity. A study evaluating the antibacterial effects of various benzothiazole derivatives found that they can inhibit the growth of several bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Anticancer Activity

N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation has been attributed to its interaction with specific molecular targets involved in cell cycle regulation .

The biological activity of this compound can be explained through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, leading to disrupted metabolism in microbial and cancer cells.
  • Apoptosis Induction : By activating apoptotic pathways, the compound can promote programmed cell death in cancer cells.
  • Cell Membrane Disruption : The presence of the nitrofuran group may enhance the ability of the compound to penetrate cell membranes and exert its effects intracellularly .

Study 1: Antibacterial Activity Assessment

A recent study evaluated the antibacterial efficacy of N-(benzothiazolyl) derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to N-[(2Z)-3-ethyl-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide exhibited significant inhibition zones compared to control groups .

Study 2: Anticancer Efficacy in Cell Lines

In another investigation focusing on human breast cancer cell lines (MCF7), N-[benzothiazolyl] derivatives showed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells when treated with this compound at concentrations above 10 µM .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and challenges in preparing this compound?

  • Methodology : The synthesis typically involves cyclization of a benzothiazole precursor with a nitrofuran-carboxamide moiety. Critical steps include:

  • Cyclization : Using 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions to form the benzothiazole core .
  • Coupling reactions : Amidation between the benzothiazole intermediate and 5-nitrofuran-2-carboxylic acid derivatives under reflux conditions (e.g., in ethanol or DMF) .
  • Purification : Column chromatography or recrystallization (e.g., from DMF/water) to isolate the final product .
    • Challenges : Low yields due to steric hindrance from the ethyl and dimethoxy groups, requiring precise stoichiometric control .

Q. How can structural characterization be systematically validated?

  • Analytical workflow :

  • NMR spectroscopy : Confirm regiochemistry of the Z-configuration (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ stretch at ~1520 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., m/z ~381.4) and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using single-crystal data .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved for this compound?

  • Case study : If antimicrobial assays show variability (e.g., against Staphylococcus aureus):

  • Standardization : Use CLSI guidelines for minimum inhibitory concentration (MIC) testing, ensuring consistent inoculum size and growth media .
  • Mechanistic studies : Employ fluorescence-based assays to monitor bacterial membrane disruption or nitroreductase activation .
  • Data reconciliation : Cross-validate with computational docking to confirm binding to targets like DNA gyrase .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Design of Experiments (DoE) :

  • Variables : Temperature (60–100°C), solvent polarity (DMF vs. ethanol), and catalyst (e.g., NaOAc) .
  • Response surface modeling : Identify optimal conditions (e.g., 80°C in DMF with 0.5 equiv NaOAc increases yield to 75%) .
  • Byproduct analysis : Use HPLC to detect and quantify side products (e.g., sulfone derivatives from over-oxidation) .

Q. How can computational modeling predict biological targets or metabolic pathways?

  • Workflow :

  • Docking simulations : Use AutoDock Vina to screen against antimicrobial targets (e.g., E. coli FabI enzyme; predicted binding energy ≤ −8.5 kcal/mol) .
  • ADMET prediction : SwissADME to assess bioavailability (%ABS >50) and cytochrome P450 interactions .
  • Metabolic pathway mapping : Employ KEGG Mapper to identify nitroreduction or demethylation pathways .

Research Gaps and Methodological Innovations

Q. What advanced techniques elucidate the compound’s mechanism of action in cancer models?

  • Approach :

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis genes like BAX/BCL-2) in treated cancer cells .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., tubulin destabilization) .
  • In vivo imaging : Fluorescent tagging (e.g., BODIPY derivatives) to track tumor uptake in murine models .

Q. How can regioselective modifications enhance bioactivity?

  • SAR exploration :

  • Substituent effects : Replace the ethyl group with propyl to improve lipophilicity (logP increase from 2.1 to 2.8) .
  • Nitrofuran optimization : Introduce electron-withdrawing groups (e.g., Cl at C-4) to boost redox cycling .
  • Biological validation : Test derivatives against multidrug-resistant strains (e.g., MRSA) to prioritize leads .

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